8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione
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Overview
Description
8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multiple steps. One common method involves the reaction of 2-chlorobenzaldehyde with a suitable diene precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,12-diaryl-4-(arylmethyleneamino)-8-methyl-1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,9-trienes
- 8-(5-bromo-2-hydroxyphenyl)-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5-trien-10-one
Uniqueness
8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Properties
CAS No. |
120310-73-8 |
---|---|
Molecular Formula |
C15H10ClNO4 |
Molecular Weight |
303.69 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione |
InChI |
InChI=1S/C15H10ClNO4/c16-8-4-2-1-3-7(8)11-12-9(5-20-14(12)18)17-10-6-21-15(19)13(10)11/h1-4,11,17H,5-6H2 |
InChI Key |
HJCZCBQYGGVDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4Cl)C(=O)O1 |
Origin of Product |
United States |
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